molecular formula C9H11FOS B1281417 2-[(3-Fluorobenzyl)thio]ethanol CAS No. 85582-62-3

2-[(3-Fluorobenzyl)thio]ethanol

Cat. No.: B1281417
CAS No.: 85582-62-3
M. Wt: 186.25 g/mol
InChI Key: WPHAPQOGPSLSLL-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)thio]ethanol is an organic compound with the molecular formula C9H11FOS. It is characterized by the presence of a fluorobenzyl group attached to a thioether and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzyl)thio]ethanol typically involves the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzyl isothiocyanate. This intermediate is then reacted with ethanol in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)thio]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(3-Fluorobenzyl)thio]acetaldehyde or 2-[(3-Fluorobenzyl)thio]acetic acid.

    Reduction: Formation of 2-[(3-Fluorobenzyl)thio]ethanethiol.

    Substitution: Formation of various substituted benzyl thioethers.

Scientific Research Applications

2-[(3-Fluorobenzyl)thio]ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)thio]ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorobenzyl)thio]ethanol
  • 2-[(3-Bromobenzyl)thio]ethanol
  • 2-[(3-Methylbenzyl)thio]ethanol

Uniqueness

2-[(3-Fluorobenzyl)thio]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHAPQOGPSLSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509657
Record name 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85582-62-3
Record name 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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